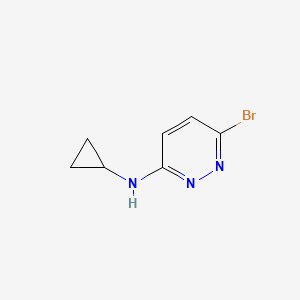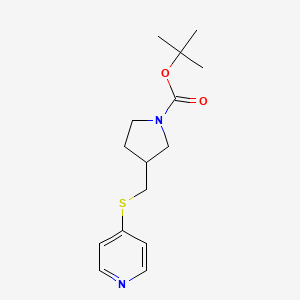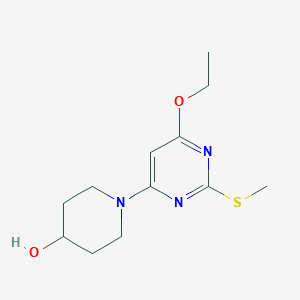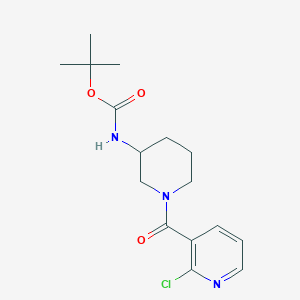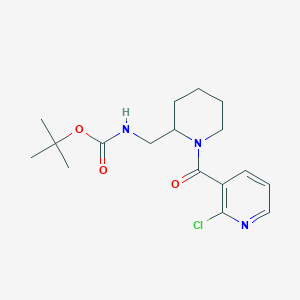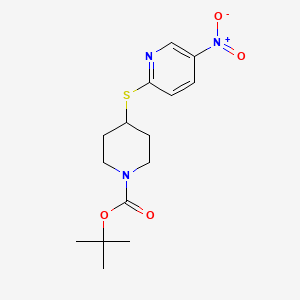![molecular formula C14H19ClN2O3 B3099440 N-Methyl-N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride CAS No. 1353978-56-9](/img/structure/B3099440.png)
N-Methyl-N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride
Vue d'ensemble
Description
“N-Methyl-N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride” is a chemical compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Applications De Recherche Scientifique
Chemical Structure and Binding Affinity
N-Methyl-N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is known for its binding affinity to specific biological targets. For example, compounds like Hoechst 33258, which have structural similarities to N-Methyl derivatives, are known to bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. The benzimidazole family of minor groove binders, to which Hoechst 33258 belongs, is known for its selectivity and strong binding affinity, making it a model for studying molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).
Pharmacodynamics and Drug Safety
The pharmacodynamics and safety profiles of drugs with similar chemical structures have been extensively studied. For instance, Lurasidone, a novel benzisothiazole and second-generation antipsychotic drug, shares structural similarities with N-Methyl derivatives. It has been studied for its efficacy, safety, and tolerability in the treatment of psychotic and major affective disorders. Lurasidone's distinctive pharmacodynamic profile offers insights into the behavior of related compounds in therapeutic settings (Pompili et al., 2018).
Novel Central Nervous System (CNS) Acting Drugs Synthesis
The functional chemical groups in molecules similar to N-Methyl derivatives are of interest for synthesizing novel CNS acting drugs. A broad spectrum of chemical groups, including piperidine, has shown potential CNS effects. The structural diversity and the potential for keto-enol tautomerism in these compounds open new pathways for drug synthesis and design (Saganuwan, 2017).
In Vitro Carcinogenicity Evaluation
Thiophene analogues of carcinogens, which share structural features with N-Methyl derivatives, have been synthesized and evaluated for potential carcinogenicity. This includes an in-depth review of the chemistry and biological behavior of these compounds, indicating the importance of such evaluations in predicting the potential carcinogenicity of structurally new compounds (Ashby et al., 1978).
Gastrointestinal Motility Disorders
Cisapride, a substituted piperidinyl benzamide chemically related to N-Methyl derivatives, has been extensively studied for its prokinetic properties in gastrointestinal motility disorders. Its mechanism of action involves the enhancement of acetylcholine release in the myenteric plexus of the gut, offering valuable insights into the therapeutic potential of similar compounds in treating gastrointestinal disorders (McCallum et al., 1988).
Orientations Futures
The future directions in the field of piperidine derivatives involve the design and development of new drugs with potential antimicrobial activity . The best practice to develop new molecules is the modification of the structure of the existing drug molecules . This includes altering a basic pharmacologically active structure by substituting different functional groups such as amide, imide, and/or alkyl groups that could improve the antimicrobial activity .
Propriétés
IUPAC Name |
N-methyl-N-piperidin-4-yl-1,3-benzodioxole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c1-16(11-4-6-15-7-5-11)14(17)10-2-3-12-13(8-10)19-9-18-12;/h2-3,8,11,15H,4-7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZJAPIXRIBOTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C(=O)C2=CC3=C(C=C2)OCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





